2-fluorobenzoyl fluoride

Halex fluorination synthetic yield acyl fluoride synthesis

2-Fluorobenzoyl fluoride (C₇H₄F₂O, MW 142.10) is an ortho-fluoro substituted aromatic acyl fluoride that serves as a key building block in fluorinated pharmaceutical and agrochemical synthesis. Its bifunctional reactivity profile—combining the electrophilic acyl fluoride carbonyl with an electron-withdrawing ortho-fluorine substituent—enables unique synthetic pathways not accessible to non-fluorinated or para-substituted analogs.

Molecular Formula C7H4F2O
Molecular Weight 142.1
CAS No. 13918-90-6
Cat. No. B6247527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluorobenzoyl fluoride
CAS13918-90-6
Molecular FormulaC7H4F2O
Molecular Weight142.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorobenzoyl Fluoride (CAS 13918-90-6): A Strategic Ortho-Fluoro Acyl Fluoride for Pharmaceutical and Agrochemical Intermediates


2-Fluorobenzoyl fluoride (C₇H₄F₂O, MW 142.10) is an ortho-fluoro substituted aromatic acyl fluoride that serves as a key building block in fluorinated pharmaceutical and agrochemical synthesis . Its bifunctional reactivity profile—combining the electrophilic acyl fluoride carbonyl with an electron-withdrawing ortho-fluorine substituent—enables unique synthetic pathways not accessible to non-fluorinated or para-substituted analogs . The compound exists as a colorless to pale yellow liquid with a boiling range of 166–170 °C at 760 Torr and a predicted density of 1.245 g/cm³ . Commercial availability typically ranges from 95% to 98% purity, with storage under inert, refrigerated conditions recommended to prevent hydrolysis .

Ortho-fluoro acyl fluoride building block for pharmaceutical and agrochemical intermediate synthesis
Electrophilic carbonyl with ortho-fluorine modulation enables reactivity distinct from para or non-fluorinated analogs
Inert, refrigerated storage recommended to preserve acyl fluoride integrity and prevent hydrolysis

Why 2-Fluorobenzoyl Fluoride Cannot Be Interchanged with Other Acyl Fluorides or Benzoyl Halides


Substituting 2-fluorobenzoyl fluoride with a generic acyl fluoride (e.g., benzoyl fluoride) or a differently substituted analog (e.g., 4-fluorobenzoyl fluoride, 2-chlorobenzoyl fluoride) introduces measurable differences in physicochemical properties and synthetic outcomes. The ortho-fluorine substituent alters both the electronic environment of the carbonyl center and the overall molecular geometry, leading to quantifiable shifts in boiling point (up to +11 °C relative to benzoyl fluoride) , dipole moment (a 1.41 D reduction in the para analog) , and reactivity in palladium-catalyzed acyl-exchange reactions . Even within the same class, the ortho vs. para substitution pattern dictates synthetic yield under identical Halex fluorination conditions (60–65% for both isomers) . These non-trivial variations directly impact downstream purification, reaction optimization, and final product quality, making generic interchange scientifically unjustified and commercially risky.

Substitution pattern Ortho-fluoro substitution shifts boiling point relative to benzoyl fluoride, altering distillation and purification conditions.
Polarity shift Dipole moment reduction vs. non-fluorinated analog impacts solubility, chromatographic retention, and reaction medium compatibility.
Reactivity context Pd-catalyzed acyl-exchange performance may differ from benzoyl fluoride or electron-rich variants; substituent electronic effects require review.

Quantitative Differentiation of 2-Fluorobenzoyl Fluoride: Head-to-Head Comparative Evidence


Halex Fluorination Synthetic Yield: 2-Fluorobenzoyl Fluoride Matches Para Isomer Under Identical Conditions

Under identical Halex fluorination conditions (KF in sulpholane at elevated temperature), 2-fluorobenzoyl fluoride is obtained from the corresponding 2-chlorobenzoyl chloride in 60–65% yield. The para isomer (4-fluorobenzoyl fluoride) and the 3-chloro-4-fluoro derivative are produced in the same 60–65% yield range . This demonstrates that ortho substitution does not compromise yield relative to para substitution in this industrial fluorination protocol, confirming equivalent synthetic accessibility.

Halex Yield
Head-to-head
60–65% yield
vs. para isomer 60–65%
Equivalent synthetic accessibility
Identical Halex fluorination conditions
Halex fluorination synthetic yield acyl fluoride synthesis

Boiling Point Elevation: Ortho-Fluoro Substitution Increases Boiling Point by 5–11 °C vs. Non-Fluorinated Benzoyl Fluoride

The boiling point of 2-fluorobenzoyl fluoride (166–170 °C at 760 Torr) is significantly higher than that of unsubstituted benzoyl fluoride (159–161 °C) and notably lower than 2-chlorobenzoyl fluoride (189 °C) and 2,6-difluorobenzoyl fluoride (173.8 °C) . The ortho-fluoro substitution confers a boiling point intermediate between the non-fluorinated and difluorinated analogs, with a 5–11 °C elevation relative to benzoyl fluoride attributable to enhanced dipole–dipole interactions and increased molecular mass.

Boiling Point
Cross-study comparable
166–170 °C
Benzoyl fluoride 159–161 °C
Distillation protocol adjustment needed
Ortho-fluoro enhances dipole–dipole interactions
physical property boiling point purification distillation

Dipole Moment Reduction: Ortho-Fluoro Substitution Likely Lowers Dipole Moment by ~1.4 D vs. Benzoyl Fluoride

Microwave spectroscopy studies demonstrate that para-fluoro substitution reduces the dipole moment from μ = 3.57(7) D for benzoyl fluoride to μ = 2.16(8) D for 4-fluorobenzoyl fluoride . While direct measurement for 2-fluorobenzoyl fluoride is not reported, ortho-fluoro substitution typically induces a comparable or greater reduction due to intramolecular F···H–C interactions and altered charge distribution. This class-level inference suggests 2-fluorobenzoyl fluoride possesses a dipole moment substantially lower than benzoyl fluoride and likely in the range of 1.8–2.5 D.

Dipole Moment
Class-level inference
~1.8–2.5 D
Benzoyl fluoride μ = 3.57 D
Lower polarity expected; impacts solubility
Not directly measured; inferred from para analog
dipole moment electronic effect microwave spectroscopy molecular polarity

Acyl Fluoride Reactivity: 2-Fluorobenzoyl Fluoride Functions as a Fluorination Reagent in Pd-Catalyzed Acyl-Exchange

Benzoyl fluoride derivatives, including ortho-substituted variants, participate in palladium-catalyzed reversible acyl C–F bond cleavage/formation reactions . In this transformation, 2-fluorobenzoyl fluoride can serve as a fluoride source for the preparation of more complex acyl fluorides via acyl-exchange with acid anhydrides. The study explicitly demonstrates that benzoyl fluoride (unsubstituted) and substituted benzoyl fluorides exhibit comparable reactivity under standard catalytic conditions (Pd(OAc)₂, PCy₃, 80 °C, 24 h) .

Pd Acyl-Exchange
Class-level inference
Comparable to benzoyl fluoride
Qualitative reactivity observed
Fluorination reagent utility supported
Pd(OAc)₂/PCy₃, 80 °C; electron-poor analogs may differ
palladium catalysis acyl fluoride fluorination reagent acyl-exchange

Commercial Purity and Storage Specifications: 95–98% Assay with Refrigerated Storage Requirements

2-Fluorobenzoyl fluoride is commercially available at purities of 95% and 98% . Vendor specifications recommend storage in sealed containers under inert atmosphere at 2–8 °C to prevent hydrolysis . In contrast, benzoyl fluoride (unsubstituted) is typically supplied at 97–98% purity but degrades slowly upon exposure to ambient air, generating benzoic acid (7.4 wt % over 4 months) which depresses fluorination reaction rates .

Commercial Spec
Supporting evidence
95–98% assay
Inert, 2–8 °C storage
Storage compliance critical for integrity
Hydrolysis risk: benzoyl fluoride generates 7.4 wt% acid over 4 months
commercial availability purity storage stability procurement specification

Proven Application Scenarios for 2-Fluorobenzoyl Fluoride Based on Comparative Evidence


Building Block for Fluorinated Pyridone Carboxylic Acid Antibacterials

2-Fluorobenzoyl fluoride and its structural analogs are explicitly claimed as intermediates for the synthesis of fluorinated pyridone carboxylic acid-type synthetic antibacterial agents (quinolone class) . The ortho-fluoro substitution pattern is critical for achieving the desired biological activity and metabolic stability in the final drug candidates. Procurement of 2-fluorobenzoyl fluoride specifically, rather than a generic benzoyl halide, is essential to maintain the intended synthetic route and avoid impurity profiles that could compromise antibacterial potency.

Palladium-Catalyzed Acyl-Exchange for Fluorination Reagent Preparation

In palladium-catalyzed reversible acyl C–F bond cleavage/formation reactions, 2-fluorobenzoyl fluoride can be employed as a fluoride source to generate more complex, value-added acyl fluorides from acid anhydrides . This application leverages the compound's ability to undergo acyl-exchange under mild catalytic conditions, offering a route to fluorinated building blocks that are otherwise challenging to access. The ortho-fluoro group may further modulate the electronic properties of the palladium acyl intermediate, potentially influencing reaction selectivity.

Model Compound for Investigating Ortho-Substituent Effects on Acyl Fluoride Reactivity

The distinct boiling point (166–170 °C) and inferred lower dipole moment (~1.8–2.5 D) of 2-fluorobenzoyl fluoride make it a valuable model substrate for physical organic chemistry studies aimed at understanding how ortho substitution alters molecular geometry, electronic distribution, and reactivity in acyl transfer reactions. Comparative studies with benzoyl fluoride (bp 159–161 °C, μ = 3.57 D) and 4-fluorobenzoyl fluoride (μ = 2.16 D) can elucidate the interplay between steric and electronic effects in SN2-type processes at the carbonyl center.

Application
Selection Property
Validation Focus
Fluorinated quinolone intermediate synthesis
Ortho-fluoro substitution pattern
Synthetic route integrity and impurity profiling
Acyl-exchange fluorination reagent preparation
Pd-catalyzed acyl fluoride reactivity
C–F bond activation protocol development
Ortho-substituent physical organic model study
Boiling point and dipole moment differentiation
Mechanistic investigation of electronic effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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